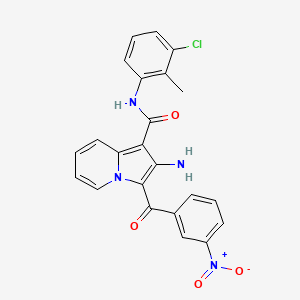

2-amino-N-(3-chloro-2-methylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Description

2-Amino-N-(3-chloro-2-methylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a carboxamide backbone with distinct substituents:

- Amide-linked phenyl group: 3-chloro-2-methylphenyl, introducing steric bulk and electron-withdrawing effects from the chlorine atom.

- Benzoyl group: 3-nitrobenzoyl, contributing strong electron-withdrawing properties due to the meta-nitro substituent.

Molecular Formula: Hypothesized as C₃₃H₁₇ClN₄O₄ (based on analogs like C₂₃H₁₇ClN₄O₄ in ) . Molecular Weight: Estimated ~448.86 g/mol (comparable to analogs with similar substituents) .

Properties

IUPAC Name |

2-amino-N-(3-chloro-2-methylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN4O4/c1-13-16(24)8-5-9-17(13)26-23(30)19-18-10-2-3-11-27(18)21(20(19)25)22(29)14-6-4-7-15(12-14)28(31)32/h2-12H,25H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUHXIZLDSOURB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-N-(3-chloro-2-methylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a compound with significant potential in various biological applications. Its molecular formula is , and it has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H17ClN4O4 |

| Molecular Weight | 448.86 g/mol |

| CAS Number | 903345-52-8 |

| Purity | Typically 95% |

1. Anticancer Activity

Research indicates that indolizine derivatives, including this compound, exhibit potent anticancer properties. The compound has been shown to induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in tumor cells.

- Case Studies : In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including breast and lung cancer.

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown the ability to reduce inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases.

3. Antibacterial Activity

Preliminary studies suggest that this compound exhibits antibacterial activity against several strains of bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function.

In Vitro Studies

Recent studies have focused on the cytotoxic effects of the compound on cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Results : The IC50 values ranged from 10 to 25 µM across different cell lines, indicating a strong cytotoxic effect compared to standard chemotherapeutic agents.

In Vivo Studies

Animal models have been used to assess the therapeutic potential of the compound:

- Model Used : Xenograft models of human tumors.

- Findings : Significant tumor reduction was observed with a dosage of 20 mg/kg administered bi-weekly over a month.

Summary of Biological Activities

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key analogs and their substituent-driven differences are summarized below:

Key Comparative Insights

The methyl group in the target compound and ’s analog may reduce rotational freedom, affecting conformational stability.

Electronic Profile: The 3-nitrobenzoyl group in the target compound is a stronger electron-withdrawing group (EWG) than the 4-methoxybenzoyl group in , which is electron-donating. This difference could modulate reactivity in nucleophilic substitution or charge-transfer interactions . Nitro Position: The meta-nitro (target) vs.

Hydrophobicity: The 4-ethylphenyl group in increases lipophilicity compared to the target’s chloro-methylphenyl, which may enhance membrane permeability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-N-(3-chloro-2-methylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step processes:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert atmospheres .

- Functionalization : Introduction of the amino group via nucleophilic substitution (e.g., using EDCI/DCC coupling agents) and benzoylation with 3-nitrobenzoyl chloride under acidic/basic conditions .

- Optimization : Adjust catalyst loading, solvent polarity (e.g., DMF vs. THF), and temperature to improve yield. Purification via recrystallization or chromatography is critical .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- NMR : Analyze aromatic proton environments (δ 7.0–8.5 ppm for nitrobenzoyl and indolizine protons) and carboxamide NH signals (δ ~10 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., HRMS for exact mass matching) and fragmentation patterns to validate the indolizine core .

- IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. How does the substitution pattern (e.g., 3-nitrobenzoyl vs. 4-methylbenzoyl) influence the compound’s reactivity or biological activity?

- Methodology :

- Comparative Studies : Synthesize analogs (e.g., replacing nitro with methyl groups) and evaluate via bioassays (e.g., antimicrobial IC₅₀ comparisons) .

- Electrophilic Reactivity : Nitro groups enhance electrophilic substitution rates in aromatic systems, impacting downstream derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values across studies)?

- Methodology :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for anticancer assays) and protocols (e.g., MTT assay incubation times) .

- Meta-Analysis : Statistically aggregate data from multiple sources to identify outliers or confounding variables (e.g., solvent effects in dosing) .

Q. What strategies are effective for scaling up synthesis while maintaining purity >95%?

- Methodology :

- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during cyclization steps .

- Automated Purification : Use preparative HPLC with gradient elution to isolate high-purity batches .

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?

- Methodology :

- Target Identification : Dock the compound into protein active sites (e.g., kinase domains) using AutoDock Vina to prioritize experimental targets .

- QSAR Analysis : Correlate substituent electronic properties (e.g., nitro group electron-withdrawing effects) with bioactivity trends .

Q. What eco-friendly alternatives exist for hazardous reagents (e.g., replacing DCC with EDCI in coupling reactions)?

- Methodology :

- Green Solvents : Use water or ethanol for benzoylation steps, as demonstrated in indolizine analog synthesis .

- Biocatalysis : Explore lipase-mediated amidation to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.